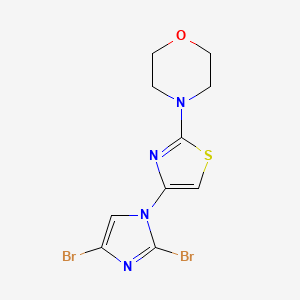

4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VPC-14449 es un inhibidor potente y selectivo del dominio de unión al ADN del receptor de andrógenos. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer de próstata debido a su capacidad para reducir la interacción entre los receptores de andrógenos de longitud completa y la cromatina .

Mecanismo De Acción

VPC-14449 ejerce sus efectos uniéndose selectivamente al dominio de unión al ADN del receptor de andrógenos. Esta unión inhibe la capacidad del receptor para interactuar con la cromatina, lo que reduce la actividad transcripcional de los genes sensibles a los andrógenos. Los objetivos moleculares incluyen los receptores de andrógenos de longitud completa y sus variantes, que son cruciales en la progresión del cáncer de próstata .

Análisis Bioquímico

Biochemical Properties

VPC-14449 plays a crucial role in biochemical reactions by selectively binding to the DNA-binding domain of the androgen receptor (AR). This interaction inhibits the activity of the androgen receptor, thereby blocking its ability to regulate the expression of AR-responsive genes . The compound has an IC50 value of 0.34 μM for full-length human AR, indicating its high potency . VPC-14449 does not affect the activity of certain mutant forms of AR, such as Y594D and Q592D, but can inhibit the activity of Y594A and Q592A mutant AR at much higher concentrations .

Cellular Effects

VPC-14449 exerts significant effects on various types of cells and cellular processes. In prostate cancer cell lines such as LNCaP, C4-2, MR49F, and 22Rv1, VPC-14449 inhibits AR transcriptional activity and reduces cell viability in a dose-dependent manner . The compound also down-regulates the expression of AR-responsive genes in LNCaP cells without affecting the expression of genotoxin-responsive genes . Additionally, VPC-14449 suppresses the growth of androgen-sensitive LNCaP xenografts in mice, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of VPC-14449 involves its selective binding to the DNA-binding domain of the androgen receptor. This binding prevents the androgen receptor from interacting with chromatin and regulating the expression of target genes . By inhibiting AR activity, VPC-14449 effectively blocks the downstream signaling pathways that are essential for the proliferation and survival of androgen receptor-positive cancer cells . The compound’s inhibitory effect is comparable to that of enzalutamide, another well-known AR inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VPC-14449 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the androgen receptor for extended periods . Long-term studies in in vitro and in vivo models have shown that VPC-14449 can consistently suppress AR activity and reduce tumor growth without significant degradation . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .

Dosage Effects in Animal Models

The effects of VPC-14449 vary with different dosages in animal models. In nude mice bearing LNCaP xenografts, a dosage of 100 mg/kg administered intraperitoneally twice daily for four weeks effectively suppressed tumor growth and blocked serum PSA production without causing significant weight loss . Higher doses may result in increased toxicity and adverse effects, while lower doses may be less effective in inhibiting AR activity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

VPC-14449 is involved in metabolic pathways that regulate androgen receptor activity. The compound interacts with enzymes and cofactors that modulate its stability and efficacy . By inhibiting AR activity, VPC-14449 affects metabolic flux and alters the levels of metabolites associated with AR signaling pathways

Transport and Distribution

Within cells and tissues, VPC-14449 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively reach its target sites and exert its inhibitory effects on the androgen receptor . The localization and accumulation of VPC-14449 within cells may vary depending on the presence of other interacting molecules and the specific cellular environment .

Subcellular Localization

The subcellular localization of VPC-14449 plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with the DNA-binding domain of the androgen receptor . This nuclear localization is essential for VPC-14449 to effectively inhibit AR activity and block the expression of AR-responsive genes . Post-translational modifications and targeting signals may also influence the compound’s subcellular distribution and efficacy.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de VPC-14449 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un compuesto de tiazol morfolinil. Las condiciones de reacción generalmente implican el uso de solventes como el dimetilsulfóxido (DMSO) y varios reactivos para facilitar la formación del producto deseado. El proceso incluye:

Formación del anillo de tiazol: Este paso implica la ciclización de precursores apropiados en condiciones controladas.

Unión del grupo morfolina: Esto se logra mediante reacciones de sustitución nucleofílica.

Bromación: La introducción de átomos de bromo se lleva a cabo utilizando agentes de bromación en condiciones específicas para garantizar la selectividad y el rendimiento.

Métodos de producción industrial

La producción industrial de VPC-14449 probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

VPC-14449 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto, afectando su reactividad e interacción con los objetivos biológicos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio en solventes apropiados.

Sustitución: Agentes halogenantes para la bromación, nucleófilos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la bromación produciría derivados bromados, mientras que la oxidación podría producir diversas formas oxidadas del compuesto.

Aplicaciones Científicas De Investigación

VPC-14449 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como un compuesto de herramienta para estudiar el dominio de unión al ADN de los receptores de andrógenos.

Biología: Ayuda a comprender el papel de los receptores de andrógenos en los procesos celulares.

Medicina: Potencial agente terapéutico para el cáncer de próstata debido a sus efectos inhibidores sobre los receptores de andrógenos.

Industria: Puede utilizarse en el desarrollo de nuevos medicamentos que se dirigen a los receptores de andrógenos.

Comparación Con Compuestos Similares

Compuestos similares

Enzalutamida: Otro inhibidor del receptor de andrógenos, pero con un mecanismo de acción diferente.

Bicalutamida: Un antiandrógeno no esteroideo utilizado en el tratamiento del cáncer de próstata.

Apalutamida: Similar a la enzalutamida, se utiliza para el tratamiento del cáncer de próstata resistente a la castración no metastásico.

Singularidad de VPC-14449

VPC-14449 es único debido a su alta selectividad para el dominio de unión al ADN del receptor de andrógenos, lo que le permite inhibir eficazmente la actividad del receptor sin afectar otros procesos celulares. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer de próstata y las potenciales aplicaciones terapéuticas .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, also known as VPC-14449, is a synthetic compound notable for its complex structure and potential biological applications, particularly in targeting androgen receptors. This article explores its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2N4OS. The compound features:

- Dibromo-substituted imidazole

- Thiazole ring

- Morpholine group

This unique combination of structural elements contributes to its biological activity, particularly in the modulation of androgen receptor signaling pathways.

This compound acts primarily as a selective inhibitor of the DNA-binding domain of the androgen receptor (AR). The mechanism can be summarized as follows:

- Binding : The compound selectively binds to the DNA-binding domain of AR.

- Inhibition : By preventing AR from interacting with androgen response elements in target genes, it effectively blocks AR-mediated transcriptional activity.

- Outcome : This inhibition leads to reduced cell viability and diminished expression of genes regulated by androgens, making it a candidate for therapeutic applications in prostate cancer treatment.

Anticancer Potential

Research indicates that this compound has significant potential as a therapeutic agent against prostate cancer. Studies demonstrate that:

- The compound suppresses androgen receptor transcriptional activity in various cellular models.

- In vivo studies have shown reduced tumor growth rates in xenograft models when treated with this compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar molecules is beneficial. The following table summarizes key features and activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains dibromo-imidazole and morpholine | Targets androgen receptors |

| 4-morpholinoquinazoline | Morpholine-based | Anticancer activity |

| Thiazole derivatives | Thiazole ring | Antimicrobial properties |

| 2,4-dibromoimidazole | Dibromo-substituted imidazole | Antibacterial |

This comparison highlights the distinctive structural components of this compound that may confer unique biological activities compared to related compounds.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

-

Prostate Cancer Model :

- Objective : Assess the impact on tumor growth.

- Methodology : Subcutaneous xenograft implantation in mice.

- Results : Significant reduction in tumor size after treatment with the compound at specified dosages.

- Androgen Receptor Interaction Studies :

Propiedades

IUPAC Name |

4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLNRGRZOLVWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?

A1: VPC-14449 targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, VPC-14449 offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.